molecular formula C6H9NO4 B14575178 Methyl 3-[(methoxycarbonyl)amino]prop-2-enoate CAS No. 61212-17-7

Methyl 3-[(methoxycarbonyl)amino]prop-2-enoate

Cat. No.: B14575178
CAS No.: 61212-17-7
M. Wt: 159.14 g/mol
InChI Key: SRHYKZOVYDLBSM-UHFFFAOYSA-N
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Description

Methyl 3-[(methoxycarbonyl)amino]prop-2-enoate is an organic compound with the molecular formula C6H9NO4. It is a derivative of crotonic acid and is characterized by the presence of a methoxycarbonyl group attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-[(methoxycarbonyl)amino]prop-2-enoate can be synthesized through the reaction of methyl acetoacetate with aqueous ammonia. The reaction typically involves the treatment of acetoacetates with ammonia under controlled conditions to yield the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(methoxycarbonyl)amino]prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(methoxycarbonyl)amino]prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-[(methoxycarbonyl)amino]prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The pathways involved may include the inhibition or activation of specific enzymes, resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-aminocrotonate: Similar in structure but lacks the methoxycarbonyl group.

    Methyl methacrylate: Contains a similar ester group but differs in the overall structure and reactivity.

Uniqueness

Methyl 3-[(methoxycarbonyl)amino]prop-2-enoate is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of biologically active compounds make it a valuable compound in both research and industry.

Properties

CAS No.

61212-17-7

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

methyl 3-(methoxycarbonylamino)prop-2-enoate

InChI

InChI=1S/C6H9NO4/c1-10-5(8)3-4-7-6(9)11-2/h3-4H,1-2H3,(H,7,9)

InChI Key

SRHYKZOVYDLBSM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CNC(=O)OC

Origin of Product

United States

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